molecular formula C9H6F2O2 B3429794 2,4-Difluorocinnamic acid CAS No. 774-73-2

2,4-Difluorocinnamic acid

Cat. No.: B3429794
CAS No.: 774-73-2
M. Wt: 184.14 g/mol
InChI Key: PQDXPFJQTKGTFP-DUXPYHPUSA-N
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Description

2,4-Difluorocinnamic acid is an organic compound with the molecular formula C9H6F2O2. It is a derivative of cinnamic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its applications in various fields, including chemical synthesis and research.

Scientific Research Applications

2,4-Difluorocinnamic acid has a wide range of applications in scientific research:

Safety and Hazards

2,4-Difluorocinnamic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

The primary target of 2,4-Difluorocinnamic acid is the respiratory system . The compound interacts with this system, causing changes that can lead to various effects.

Mode of Action

It is known to causeskin irritation , serious eye irritation , and may cause respiratory irritation . These effects suggest that the compound interacts with its targets in a way that disrupts normal function, leading to irritation and potential damage.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to irritation and potential damage to the skin, eyes, and respiratory system . These effects are likely the result of the compound’s interaction with its targets within these systems.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Additionally, it should be used only outdoors or in a well-ventilated area to minimize respiratory exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorocinnamic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorocinnamic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: 2,4-Difluorocinnamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDXPFJQTKGTFP-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94977-52-3, 774-73-2
Record name 2,4-Difluorocinnamic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 774-73-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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